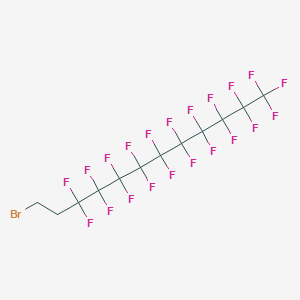

2-Perfluorodecyl ethyl bromide

Description

2-Perfluorodecyl ethyl bromide is a chemical compound belonging to the class of perfluoroalkyl compounds. It is known for its unique properties, including chemical stability, hydrophobicity, and low surface tension. These characteristics make it valuable in various industrial and scientific applications.

Properties

IUPAC Name |

12-bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluorododecane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4BrF21/c13-2-1-3(14,15)4(16,17)5(18,19)6(20,21)7(22,23)8(24,25)9(26,27)10(28,29)11(30,31)12(32,33)34/h1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUNGIPYUUZNTQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4BrF21 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80895274 | |

| Record name | 12-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluorododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80895274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

627.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332136-76-2 | |

| Record name | 12-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-henicosafluorododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80895274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Perfluorodecyl ethyl bromide typically involves the reaction of perfluorodecyl iodide with ethyl bromide under specific conditions. The reaction is carried out in the presence of a catalyst, such as copper powder, and requires careful control of temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and high production rates .

Chemical Reactions Analysis

Types of Reactions

2-Perfluorodecyl ethyl bromide undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile.

Elimination Reactions: It can also undergo elimination reactions, leading to the formation of alkenes.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium ethoxide and potassium tert-butoxide.

Elimination Reactions: Strong bases such as sodium ethoxide or potassium hydroxide are used under elevated temperatures.

Major Products Formed

Nucleophilic Substitution: The major products are typically the corresponding substituted perfluoroalkyl compounds.

Elimination Reactions: The major products are alkenes, such as perfluorodecyl ethylene.

Scientific Research Applications

2-Perfluorodecyl ethyl bromide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis to introduce perfluoroalkyl groups into molecules.

Biology: Its hydrophobic properties make it useful in the study of membrane proteins and lipid bilayers.

Medicine: It is explored for use in drug delivery systems due to its ability to form stable emulsions.

Industry: It is used in the production of surfactants, lubricants, and coatings due to its low surface tension and chemical stability.

Mechanism of Action

The mechanism of action of 2-Perfluorodecyl ethyl bromide involves its interaction with various molecular targets:

Nucleophilic Substitution: The bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond.

Elimination Reactions: The compound undergoes dehydrohalogenation, resulting in the formation of a double bond and the elimination of hydrogen bromide.

Comparison with Similar Compounds

Similar Compounds

- Perfluorooctyl ethyl bromide

- Perfluorodecyl iodide

- Perfluorododecyl ethyl bromide

Uniqueness

2-Perfluorodecyl ethyl bromide is unique due to its specific chain length and the presence of a bromine atom, which imparts distinct reactivity and properties compared to other perfluoroalkyl compounds . Its longer chain length provides enhanced hydrophobicity and chemical stability, making it particularly useful in applications requiring these properties .

Biological Activity

2-Perfluorodecyl ethyl bromide (CAS No. 332136-76-2) is a fluorinated organic compound that has gained attention for its unique properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways, and implications in various fields such as pharmacology and environmental science.

Chemical Structure and Properties

This compound is characterized by a perfluorinated alkyl chain, which contributes to its hydrophobicity and stability. The presence of the bromine atom enhances its reactivity, making it an interesting candidate for biological studies.

The biological activity of this compound is primarily attributed to its interaction with cellular membranes and proteins. The compound is believed to disrupt lipid bilayers due to its amphiphilic nature, leading to alterations in membrane fluidity and permeability.

Target of Action

Research indicates that this compound may target various cellular components, including:

- Cell membranes : Disruption of lipid bilayers.

- Proteins : Potential interactions with membrane proteins affecting signaling pathways.

Biochemical Pathways

The compound's biological effects can be linked to several biochemical pathways:

- Signal Transduction : Alterations in membrane integrity can influence signal transduction pathways, potentially leading to changes in gene expression.

- Cellular Metabolism : Disruption of cellular membranes may affect metabolic processes, including energy production and nutrient uptake.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

-

Antimicrobial Activity : A study demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism was linked to membrane disruption, which compromised bacterial viability.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Escherichia coli 32 µg/mL Staphylococcus aureus 16 µg/mL - Cytotoxic Effects : In vitro studies showed that the compound induced cytotoxicity in cancer cell lines. The cytotoxic effects were dose-dependent and associated with increased apoptosis rates.

- Environmental Impact : Research has also focused on the environmental persistence of this compound, highlighting concerns regarding its bioaccumulation and potential ecological toxicity.

Pharmacokinetics

The pharmacokinetics of this compound are not extensively studied; however, its lipophilicity suggests significant tissue distribution. Understanding its absorption, distribution, metabolism, and excretion (ADME) profiles is crucial for assessing its safety and efficacy in potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-perfluorodecyl ethyl bromide with high purity?

- Methodology : Synthesis typically involves nucleophilic substitution (e.g., SN2) between perfluorodecyl alcohols and ethyl bromide derivatives. To optimize yield, use anhydrous conditions, a molar excess of the fluorinated alcohol, and catalysts like copper (historically shown to improve bromide yields by reducing side reactions ). Purification via recrystallization (e.g., dichloromethane/ethyl ether systems) or column chromatography is critical to isolate the target compound from unreacted precursors or halogenated byproducts .

Q. How should researchers characterize the structural integrity of this compound?

- Methodology : Combine spectroscopic techniques:

- NMR : Use NMR to confirm perfluorinated chain integrity and / NMR for ethyl bromide moiety verification .

- FTIR/Raman : Identify C-F (1100–1250 cm) and C-Br (500–700 cm) stretching modes .

- Elemental Analysis : Validate stoichiometry (C, H, F, Br) to rule out impurities .

Q. What are the acute toxicity profiles and recommended safety protocols for handling this compound?

- Methodology :

- Toxicity Assessment : Prioritize in vitro assays (e.g., cytotoxicity in mammalian cell lines) to gauge acute effects. Cross-reference with structurally similar perfluoroalkyl substances (PFAS), which exhibit hepatotoxicity and endocrine disruption potential .

- Safety Protocols : Use fume hoods, nitrile gloves, and eye protection. For spills, absorb with inert materials (e.g., vermiculite) and avoid aqueous rinses to prevent halogenated runoff .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent polarity, temperature) influence the nucleophilic substitution efficiency in synthesizing this compound?

- Methodology :

- Kinetic Studies : Conduct rate experiments under varying conditions (e.g., polar aprotic solvents like DMF vs. non-polar solvents). Monitor intermediates via GC-MS or in situ NMR.

- Thermodynamic Analysis : Calculate activation parameters (ΔH‡, ΔS‡) using Eyring plots. For example, elevated temperatures may favor elimination over substitution, requiring tight control (<50°C) .

Q. What mechanisms underlie the environmental persistence of this compound, and how can its degradation be studied?

- Methodology :

- Persistence Studies : Use accelerated degradation assays (e.g., UV/ozone exposure) to simulate environmental breakdown. Quantify residual bromide ions via ion chromatography.

- Biodegradation Screening : Employ microbial consortia from PFAS-contaminated sites; track defluorination using NMR or fluoride-selective electrodes .

Q. How can contradictory data on the compound’s toxicity be resolved?

- Methodology :

- Meta-Analysis : Compare studies for confounding variables (e.g., purity of batches, exposure duration). For instance, discrepancies in hepatotoxicity may arise from differences in metabolite profiling methods (LC-MS vs. ELISA) .

- Dose-Response Modeling : Use Hill equation or benchmark dose (BMD) approaches to harmonize acute vs. chronic toxicity thresholds .

Q. What advanced techniques are used to study its interaction with lipid bilayers or surfactants?

- Methodology :

- Langmuir Trough Experiments : Measure surface pressure-area isotherms to assess incorporation into lipid monolayers.

- Dynamic Light Scattering (DLS) : Evaluate micelle formation in surfactant systems, noting shifts in critical micelle concentration (CMC) due to perfluorinated chain hydrophobicity .

Data Presentation and Validation

Q. What statistical methods are recommended for analyzing dose-dependent toxicity data?

- Methodology :

- ANOVA with Post Hoc Tests : Compare means across dose groups (e.g., Tukey’s HSD).

- Principal Component Analysis (PCA) : Identify latent variables (e.g., metabolic disruption pathways) in omics datasets .

Q. How should researchers validate the environmental fate models for this compound?

- Methodology :

- Field vs. Lab Correlation : Compare predicted half-lives (e.g., EPI Suite models) with mesocosm studies using -labeled analogs to track mineralization rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.